![molecular formula C8H5BrN2O B112442 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 30384-96-4](/img/structure/B112442.png)
6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde
Overview
Description
6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde is a chemical compound with the molecular formula C8H5BrN2O . It appears as a yellow to brown powder or crystals . It is used in organic syntheses and as pharmaceutical intermediates .
Synthesis Analysis
The compound can be synthesized from 6-bromoimidazo[1,2-a]pyridine using [2-14C] cyanoacetamide as the source of the radiolabel . The best results were obtained with lactams that could be introduced on the 6-bromoimidazo[1,2-a]pyridine .Molecular Structure Analysis
The molecular structure of 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde consists of a bromine atom attached to an imidazo[1,2-a]pyridine ring at the 6th position . The carbaldehyde functional group is attached at the 3rd position .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it has been used in the synthesis of 1,2-dihydro-5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridinecarbonitrile hydrochloride monohydrate .Physical And Chemical Properties Analysis
The compound has a density of 1.7±0.1 g/cm3 . It is slightly soluble in water . The compound has a molar refractivity of 49.7±0.5 cm3, a polar surface area of 34 Å2, and a molar volume of 129.6±7.0 cm3 .Scientific Research Applications
Synthesis and Pharmaceutical Applications
6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde serves as a key intermediate in the synthesis of various biologically active compounds. For instance, Chamakuri et al. (2016) synthesized a series of 7-azaindazole-chalcone derivatives from a compound structurally related to 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde, demonstrating significant anti-inflammatory and analgesic activities (Chamakuri, Murthy, & Yellu, 2016). Similarly, Mohan, Rao, and Adimurthy (2013) reported the synthesis of methylimidazo[1,2-a]pyridines, indicating the versatility of this compound in creating diverse medicinal agents (Mohan, Rao, & Adimurthy, 2013).
Heterocyclic Chemistry and Material Science
The compound is also essential in heterocyclic chemistry. Yakovenko and Vovk (2021) developed approaches for synthesizing imidazo[4,5-b]pyrazolo[3,4-e]pyridines, highlighting the compound's role in creating new heterocyclic systems (Yakovenko & Vovk, 2021). In material science, Jadhav and Sekar (2017) synthesized fluorescent molecular rotors using a derivative of this compound, showing its potential in developing advanced materials (Jadhav & Sekar, 2017).
Anti-Corrosion and Catalysis
The compound and its derivatives have also been explored in anti-corrosion and catalysis studies. Ech-chihbi et al. (2019) investigated imidazopyridine derivatives as corrosion inhibitors for carbon steel, demonstrating the compound's utility in industrial applications (Ech-chihbi et al., 2019). In the field of catalysis, Koubachi et al. (2008) utilized a similar compound in palladium-catalyzed alkenylation, showcasing its relevance in synthetic chemistry (Koubachi et al., 2008).
Safety And Hazards
properties
IUPAC Name |
6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-1-2-8-10-3-7(5-12)11(8)4-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCRSOFJVLOCIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30612650 | |
Record name | 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30612650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde | |
CAS RN |
30384-96-4 | |
Record name | 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30612650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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